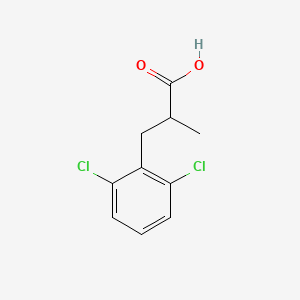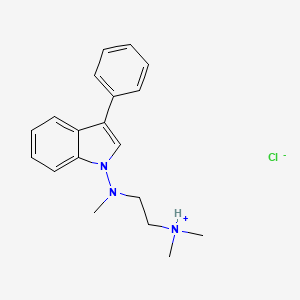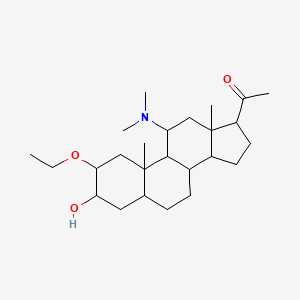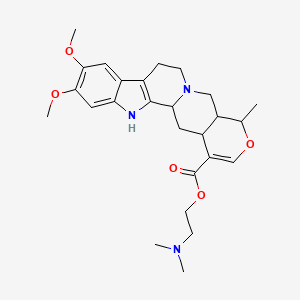
Antipressine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antipressine is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antipressine typically involves a series of chemical reactions that require precise conditions to achieve the desired product. One common synthetic route involves the use of metal-catalyzed reactions, which have been shown to be effective in producing antidepressant molecules . These reactions often require specific catalysts, such as transition metals like iron, nickel, and ruthenium, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. Techniques such as solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to isolate and purify the compound from reaction mixtures . These methods ensure that the final product meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Antipressine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions. For instance, metal-catalyzed reactions often require specific conditions to achieve optimal results .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, thereby altering its chemical properties.
Applications De Recherche Scientifique
Antipressine has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore novel catalytic processes and reaction pathways.
Biology: In the field of biology, this compound is studied for its potential therapeutic effects. It has been shown to interact with specific molecular targets, making it a candidate for drug development. Researchers are investigating its effects on various biological pathways to understand its potential as a treatment for mood disorders and other conditions .
Medicine: In medicine, this compound is being explored for its antidepressant properties. Studies have shown that it can modulate neurotransmitter levels in the brain, which may help alleviate symptoms of depression and anxiety . Its unique mechanism of action makes it a promising candidate for developing new antidepressant medications.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mécanisme D'action
The mechanism of action of Antipressine involves its interaction with specific molecular targets in the brain. It is believed to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which play a crucial role in regulating mood and behavior . By binding to these targets, this compound can enhance the signaling pathways that are involved in mood regulation, thereby exerting its antidepressant effects.
Comparaison Avec Des Composés Similaires
Antipressine can be compared with other similar compounds, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). While SSRIs primarily target serotonin reuptake, this compound has a broader mechanism of action that involves multiple neurotransmitter systems . This makes it unique in its ability to address a wider range of symptoms associated with mood disorders.
List of Similar Compounds:- Selective serotonin reuptake inhibitors (SSRIs)
- Tricyclic antidepressants (TCAs)
- Monoamine oxidase inhibitors (MAOIs)
- Serotonin-norepinephrine reuptake inhibitors (SNRIs)
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-15-19-13-29-7-6-16-18-11-23(31-4)24(32-5)12-21(18)27-25(16)22(29)10-17(19)20(14-34-15)26(30)33-9-8-28(2)3/h11-12,14-15,17,19,22,27H,6-10,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMCARMHFZCZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

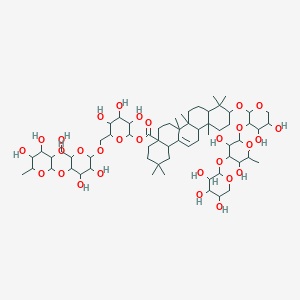

![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
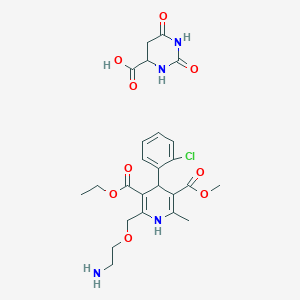

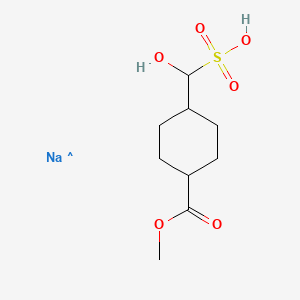
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)
![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)

